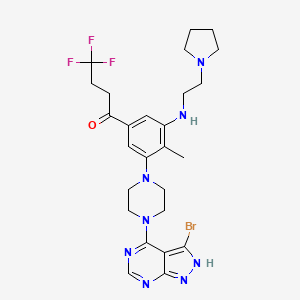

![molecular formula C24H22FN5O2 B612216 (R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one CAS No. 928344-12-1](/img/structure/B612216.png)

(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one

説明

AS1940477 is p38 MAPK inhibitor. AS1940477 inhibited the enzymatic activity of recombinant p38α and β isoforms but showed no effect against other 100 protein kinases including p38γ and δ isoforms. In human peripheral blood mononuclear cells, AS1940477 inhibited lipopolysaccharide (LPS)- or phytohemagglutinin A (PHA)-induced production of proinflammatory cytokines, including TNFα, IL-1β, and IL-6 at low concentrations (LPS/TNFα, IC(50)=0.45n M; PHA/TNFα, IC(50)=0.40 nM). In addition, equivalent concentrations of AS1940477 that inhibited cytokine production also inhibited TNFα- and IL-1 β-induced production of IL-6, PGE(2), and MMP-3 in human synovial stromal cells. AS1940477 was also found to potently inhibit TNF production in whole blood (IC(50)=12 nM) and effectively inhibited TNFα production induced by systemically administered LPS in rats at less than 0.1mg/kg (ED(50)=0.053 mg/kg) with an anti-inflammatory effect lasting for 20h after oral administration. Overall, this study demonstrated that AS1940477 is a novel and potent p38 MAPK inhibitor and may be useful as a promising anti-inflammatory agent for treating inflammatory disorders.

科学的研究の応用

Anti-Inflammatory Agent

AS1940477 has shown significant anti-inflammatory effects. It inhibits the enzymatic activity of recombinant p38α and β isoforms, which play a key role in inflammatory responses through the production of cytokines and inflammatory mediators . This makes it a promising therapeutic strategy for chronic inflammatory diseases .

Treatment for Rheumatoid Arthritis

Given the key role p38 MAPK plays in inflammatory responses, the inhibition of this kinase by AS1940477 is considered a promising therapeutic strategy for chronic inflammatory diseases such as rheumatoid arthritis .

Treatment for Psoriasis

Psoriasis, a chronic skin condition, could potentially be treated with AS1940477 due to its ability to inhibit p38 MAPK, thereby reducing inflammation .

Treatment for Inflammatory Bowel Disease

Inflammatory bowel disease, which includes conditions like Crohn’s disease and ulcerative colitis, could potentially benefit from the anti-inflammatory effects of AS1940477 .

Treatment for Chronic Obstructive Pulmonary Disease (COPD)

COPD, a group of lung diseases that block airflow and make it difficult to breathe, could potentially be treated with AS1940477. The compound’s ability to inhibit p38 MAPK could help reduce inflammation in the lungs .

Research Tool in Cellular Biology

AS1940477 can be used as a research tool in cellular biology to study the role of p38 MAPK in various cellular processes and pathways .

作用機序

Target of Action

The primary target of this compound is the p38 mitogen-activated protein kinase (MAPK) . This kinase plays a key role in inflammatory responses through the production of cytokines and inflammatory mediators .

Mode of Action

The compound inhibits the enzymatic activity of recombinant p38α and β isoforms . This selectivity in the intracellular signaling pathway has been confirmed .

Biochemical Pathways

The compound affects the p38 MAPK pathway, which is involved in inflammatory responses . By inhibiting the activity of p38α and β isoforms, the compound reduces the production of proinflammatory cytokines, including TNFα, IL-1β, and IL-6 .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it has been found to effectively inhibit TNFα production induced by systemically administered lipopolysaccharide in rats at less than 0.1mg/kg . This suggests that the compound has good bioavailability and can reach its target effectively.

Result of Action

The compound’s action results in the inhibition of proinflammatory cytokine production . In human peripheral blood mononuclear cells, the compound inhibited lipopolysaccharide or phytohemagglutinin A-induced production of proinflammatory cytokines . It also inhibited TNFα- and IL-1 β-induced production of IL-6, PGE (2), and MMP-3 in human synovial stromal cells . This leads to an overall anti-inflammatory effect .

特性

IUPAC Name |

6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O2/c1-15-4-2-3-5-20(15)30-21(32)11-10-19(27-30)22-23(17-6-8-18(25)9-7-17)28-29-13-16(14-31)12-26-24(22)29/h2-11,16,26,31H,12-14H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHNSWOZRDSWLX-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NCC(CN4N=C3C5=CC=C(C=C5)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NC[C@H](CN4N=C3C5=CC=C(C=C5)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one (AS1940477) a promising compound for the treatment of autoimmune diseases?

A1: AS1940477 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). [] p38 MAPK plays a crucial role in the production of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6, which are key drivers of inflammation in autoimmune diseases. [] By inhibiting p38 MAPK, AS1940477 effectively blocks the production of these cytokines, offering a potential therapeutic approach to modulate the inflammatory response in autoimmune diseases. []

Q2: How does the structure of AS1940477 contribute to its improved pharmacokinetic profile compared to earlier compounds?

A2: Initial attempts to develop p38 MAPK inhibitors faced challenges with poor oral bioavailability. [] Researchers discovered that modifying the earlier lead compound (2a) by blocking metabolism at the amine's methyl group and incorporating a tetrahydropyrimidine core significantly improved the pharmacokinetic profile. [] This structural optimization led to the development of AS1940477, which demonstrated enhanced cellular activity and favorable pharmacokinetics, including good oral bioavailability. [] You can find more details about this research in the paper published by Sematic Scholar:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)

![6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole](/img/structure/B612146.png)

![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)

![Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B612157.png)